REACTION_CXSMILES
|
[C:1]([Cu])#[N:2].Cl[C:5]1[N:10]=[CH:9][C:8]([CH2:11][OH:12])=[CH:7][C:6]=1[CH3:13].CC(OC)(C)C.N>CN(C=O)C>[OH:12][CH2:11][C:8]1[CH:7]=[C:6]([CH3:13])[C:5]([C:1]#[N:2])=[N:10][CH:9]=1
|
Name
|
CuCN
|
Quantity
|
54.3 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
47.8 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=N1)CO)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under microwave irradiation at 250° C. for 35 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
FILTRATION
|
Details
|
(MgSO4), filtration, and removal of the solvent
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C(=NC1)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.19 mmol | |
AMOUNT: MASS | 28.2 mg | |
YIELD: PERCENTYIELD | 62.8% | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |